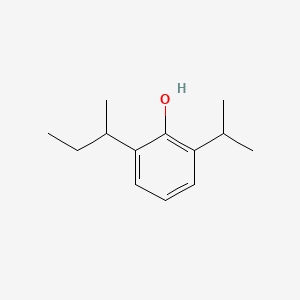

2-sec-Butyl-6-isopropylphenol

Description

Overview of Sterically Hindered Phenolic Compounds in Advanced Chemical Science

Sterically hindered phenols are a class of organic compounds where the hydroxyl group (-OH) attached to the benzene (B151609) ring is flanked by bulky alkyl groups at one or both ortho positions. This steric hindrance, or spatial obstruction, significantly influences the chemical reactivity of the hydroxyl group. For more than five decades, these compounds have been a cornerstone of antioxidant research and application. mdpi.com

The primary role of sterically hindered phenols lies in their ability to act as potent antioxidants. mdpi.comresearchgate.net They function by donating the hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating the chain reactions of oxidation. researchgate.net The resulting phenoxyl radical is stabilized by the bulky ortho-substituents, which prevent it from initiating new oxidation chains. mdpi.com This inherent stability is a key determinant of their antioxidant efficacy. mdpi.com The nature and size of the ortho-alkyl groups, as well as any substitution at the para-position, are crucial factors affecting the stability of the generated phenoxyl radicals. mdpi.comcmu.edu

Beyond their traditional use in preventing the oxidative degradation of materials like polymers, lubricants, and foodstuffs, recent research has unveiled more complex roles for sterically hindered phenols. mdpi.comcmu.edu They are now being explored for a variety of pharmacological effects, including anti-inflammatory, anticoagulant, and anticarcinogenic activities. mdpi.com This has led to the development of "smart drugs" that can exhibit a dual "chameleonic" character, acting as protective antioxidants under normal physiological conditions while becoming cytotoxic to tumor cells under conditions of oxidative stress. mdpi.com

Significance of Alkyl-Substituted Phenols in Contemporary Research

Alkyl-substituted phenols, a broader category that includes sterically hindered phenols, are compounds of significant interest across various scientific disciplines. The length, branching, and position of the alkyl substituents on the phenolic ring can dramatically alter the compound's physical, chemical, and biological properties. science.gov

In industrial applications, alkylphenols are key intermediates. For instance, they are used in the production of antioxidants for the rubber and plastics industries, enhancing the durability and stability of these materials. vinatiorganics.com They also find use in the formulation of adhesives and as precursors for dyes. vinatiorganics.com The isopropylation of phenol (B47542), for example, is a critical process for synthesizing propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic. researchgate.net

From an environmental and biological perspective, the study of alkyl-substituted phenols is crucial. Research has shown that the structure of the alkyl chain influences their interaction with biological systems. For example, the binding affinity of various alkylphenols to proteins can be dependent on the alkyl chain's length and branching. science.gov Furthermore, certain alkylphenols have been identified as endocrine-disrupting compounds, necessitating research into their environmental fate and potential for bioremediation. researchgate.net

The versatility of alkyl-substituted phenols also extends to catalysis. Recent studies have demonstrated their potential as recyclable organophotoredox catalysts, highlighting their role in developing more sustainable chemical processes. acs.org

Key Research Trajectories for 2-sec-Butyl-6-isopropylphenol

Research concerning 2-sec-Butyl-6-isopropylphenol is multifaceted, with several key trajectories emerging from its unique chemical structure.

One significant area of investigation is its potential as a therapeutic agent. For instance, specific stereoisomers of 2-sec-butyl-6-isopropylphenol have been found to exhibit an improved hemodynamic profile and similar or enhanced pharmacological activities compared to the anesthetic propofol. google.com This has spurred research into its synthesis and the separation of its enantiomers for potential use in anesthesia and sedation. google.com

The compound's antioxidant properties, a hallmark of its sterically hindered phenolic nature, are also a major focus. It is investigated for its role in stabilizing various organic materials. For example, it is a component in sulfurized phenolic antioxidant compositions used in lubricating oils. google.com

Furthermore, the synthesis and modification of 2-sec-Butyl-6-isopropylphenol and related compounds are active areas of research. This includes processes like transalkylation, where the sec-butyl group can be transferred to other phenolic compounds, which is valuable for producing specific isomers of other useful chemicals. google.com

Below is a table summarizing the key properties of 2-sec-Butyl-6-isopropylphenol:

| Property | Value |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | 2-butan-2-yl-6-propan-2-ylphenol |

| CAS Number | 74926-97-9 |

| ChEMBL ID | CHEMBL281868 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

This data is compiled from PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

74926-97-9 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2-butan-2-yl-6-propan-2-ylphenol |

InChI |

InChI=1S/C13H20O/c1-5-10(4)12-8-6-7-11(9(2)3)13(12)14/h6-10,14H,5H2,1-4H3 |

InChI Key |

NMTCMJXRNZCLIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=CC(=C1O)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Mechanisms

Current Synthetic Routes for 2-sec-Butyl-6-isopropylphenol

The creation of 2-sec-Butyl-6-isopropylphenol is primarily achieved through two main synthetic strategies: catalytic alkylation of substituted phenols and hydrogenation of appropriate precursors. These routes offer distinct advantages and challenges in terms of yield, selectivity, and reaction conditions.

Catalytic Alkylation Approaches to Substituted Phenols

Catalytic alkylation is a cornerstone in the synthesis of substituted phenols, including 2-sec-Butyl-6-isopropylphenol. This approach involves the reaction of a phenol (B47542) with an alkylating agent in the presence of a catalyst. confex.comalfa-chemistry.com The choice of catalyst and alkylating agent is crucial for directing the substitution to the desired ortho positions and preventing the formation of unwanted isomers or poly-alkylated products.

The alkylation of phenols can be achieved using various alkylating agents such as alkenes, alcohols, or alkyl halides. slchemtech.comgoogle.com For the synthesis of 2-sec-Butyl-6-isopropylphenol, this would typically involve the sequential or simultaneous introduction of a sec-butyl and an isopropyl group onto the phenol ring. The reaction is often catalyzed by acids, which can be either homogeneous (like sulfuric acid) or heterogeneous (like solid acid catalysts). confex.comslchemtech.com

Solid acid catalysts, such as zeolites and metal oxides, are gaining prominence due to their ease of separation and potential for regeneration. confex.comresearchgate.net For instance, γ-aluminum trioxide has been used as a catalyst for the reaction of phenol with n-butenes to produce 2-(1-methylpropyl)phenol with high selectivity. thegoodscentscompany.com The reaction conditions, including temperature and pressure, are optimized to maximize the yield of the desired product. confex.comgoogle.com

The general mechanism for acid-catalyzed alkylation of phenols involves the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich phenol ring. slchemtech.compnnl.gov The ortho and para positions are the most reactive sites for this electrophilic aromatic substitution.

Table 1: Comparison of Catalytic Alkylation Approaches

| Catalyst Type | Alkylating Agent | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acids (e.g., H2SO4) | Alkenes, Alcohols | High reactivity | Difficult to separate, corrosive |

| Heterogeneous Solid Acids (e.g., Zeolites) | Alkenes, Alcohols | Easy separation, reusable | Can have lower activity |

Hydrogenation-Based Synthetic Strategies from Precursors

An alternative synthetic route involves the hydrogenation of a suitable precursor molecule. This strategy is particularly useful when the desired substitution pattern is already present in the starting material. For the synthesis of 2-sec-Butyl-6-isopropylphenol, a potential precursor could be a molecule containing a reducible functional group that can be converted to the final product upon hydrogenation.

The hydrogenation of phenols and their derivatives is a well-established industrial process, often used to produce cyclohexanols and cyclohexanones. nih.gov Various catalysts, such as nickel-based catalysts, are effective for the hydrogenation of substituted phenols. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation process.

For instance, a precursor molecule containing a double bond in one of the alkyl side chains could be synthesized and then selectively hydrogenated to yield 2-sec-Butyl-6-isopropylphenol. The challenge in this approach lies in the synthesis of the appropriate precursor with the correct regiochemistry.

Stereoselective Synthesis and Diastereoisomer Separation Techniques

Given that 2-sec-Butyl-6-isopropylphenol contains a chiral center in the sec-butyl group, its synthesis can lead to a mixture of stereoisomers. Stereoselective synthesis aims to produce a single desired stereoisomer, which can be crucial for specific applications.

Catalytic asymmetric dearomatization of phenols is a powerful method for creating three-dimensional cyclic compounds from flat aromatic precursors. nih.gov While not directly applied to the synthesis of 2-sec-Butyl-6-isopropylphenol in the provided context, this approach highlights the potential for controlling stereochemistry during the modification of the phenol ring.

When a mixture of diastereomers is formed, separation techniques are necessary to isolate the desired isomer. High-performance liquid chromatography (HPLC) is a common and effective method for separating diastereomers. nih.gov Another technique that can be employed is extractive distillation, where an auxiliary substance is added to alter the partial pressures of the diastereomers, facilitating their separation by distillation. google.com Dissociation-extraction is another method that separates alkylated phenols based on differences in their dissociation constants without the need for neutralizing acids or bases. google.com

Mechanistic Investigations of 2-sec-Butyl-6-isopropylphenol Formation

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of 2-sec-Butyl-6-isopropylphenol. Research has focused on elucidating the pathways of alkylation reactions and the role of catalysts in these transformations.

Elucidation of Alkylation Reaction Pathways: Stepwise versus Concerted Mechanisms

The alkylation of phenols over zeolite catalysts is thought to proceed through two primary pathways: a stepwise mechanism and a concerted mechanism. researchgate.net

In the stepwise mechanism , the alcohol, ether, or alkene first transforms into a surface alkoxide or a carbenium ion. researchgate.net This intermediate then reacts with the phenol to form the final alkylated product. researchgate.net For example, in the alkylation of phenol with an alcohol, the alcohol may first dehydrate to form an olefin, which then protonates to generate a carbocation that alkylates the phenol. google.com

In the concerted mechanism , the phenol and the alkylating agent are co-adsorbed on the acid sites of the catalyst and are converted directly to the product in a single elementary step, without the formation of a distinct intermediate like a carbenium ion. pnnl.govresearchgate.net Theoretical studies have suggested that for some zeolite-catalyzed phenol alkylations, the concerted mechanism is energetically preferred over the stepwise mechanism. researchgate.netacs.org

Experimental evidence from in situ solid-state NMR spectroscopy has shown that for the alkylation of phenol with cyclohexanol (B46403) over a zeolite catalyst, the reaction proceeds via a stepwise route initiated by olefin protonation. pnnl.gov It was observed that the intramolecular rearrangement of the initially formed O-alkylation product (ether) is not a significant pathway to the C-alkylation product. pnnl.gov

Role of Acid and Base Catalysis in Phenolic Synthetic Transformations

Both acid and base catalysis play significant roles in the synthesis of substituted phenols.

Acid catalysis is widely used in Friedel-Crafts alkylation reactions. slchemtech.com Both Brønsted acids (like sulfuric acid) and Lewis acids (like aluminum chloride) can catalyze the reaction by generating the electrophilic carbocation from the alkylating agent. confex.comslchemtech.com The strength and type of acid sites on a solid catalyst can influence the reaction pathway and product selectivity. confex.com For instance, phosphorous acid has been shown to be an effective catalyst for the alkylation of phenols with alkenes, likely acting as both a Lewis acid and a base. acs.org

Base catalysis is also employed in the alkylation of phenols. In the presence of a base, the phenol is deprotonated to form a phenolate (B1203915) anion, which is a strong nucleophile. alfa-chemistry.compharmaxchange.info This phenolate can then react with an alkyl halide in a nucleophilic substitution reaction. alfa-chemistry.comdaneshyari.com The reaction can lead to either O-alkylation (ether formation) or C-alkylation. pharmaxchange.info The choice of solvent can significantly influence the outcome, with protic solvents favoring C-alkylation by hydrogen bonding with the phenolate oxygen. pharmaxchange.info Organic bases like 1,4-diazabicyclo alfa-chemistry.comalfa-chemistry.comalfa-chemistry.comoctane (DABCO) have also been used to catalyze the O-alkylation of phenols. daneshyari.comresearchgate.net

Table 2: Summary of Compounds Mentioned

| Compound Name |

|---|

| 2,2'-methylenebis-(6-tert-butyl-4-methylphenol) |

| 2,4,6-trimethylphenol |

| 2,4-dinitrobenzene-6-sec-butyl-phenol |

| 2,6-di-sec-butylphenol |

| 2,6-diisopropylphenol |

| 2-sec-Butyl-6-isopropylphenol |

| 2-sec-butylphenol (B1202637) |

| 4-bromo-2,6-di-tert-butyl-2,5-cyclohexadienone |

| 4-bromo-6-tert-butyl-2-methylphenol |

| 6-tert-butyl-2,4-dimethylphenol |

| 6-tert-butyl-2-methylphenol |

| Anisole |

| Benzyl bromide |

| Cyclohexanol |

| Cyclohexanone |

| Diazomethane |

| Dimethyl sulfate |

| o-cresol |

| Phenacyl bromide |

| Phenol |

| Propofol (B549288) |

| Protocatechuic acid |

| Resorcinol |

| Rhamnetin |

| Rutin |

Kinetic and Thermodynamic Considerations in Alkylphenol Synthesis

The synthesis of polysubstituted phenols, such as 2-sec-Butyl-6-isopropylphenol, through Friedel-Crafts alkylation is a nuanced process governed by the interplay of kinetic and thermodynamic factors. The regioselectivity of the alkylation—determining which positions on the phenol ring are substituted—is dictated by the reaction conditions, which can be tailored to favor either the kinetically or thermodynamically preferred products.

Under milder reaction conditions, such as lower temperatures, the reaction is typically under kinetic control, meaning the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest, i.e., the one with the lowest activation energy barrier, will be the major product. In the context of phenol alkylation, ortho-alkylation is often kinetically favored. This preference is attributed to the formation of a more stable transition state, potentially involving coordination between the phenolic hydroxyl group and the electrophile.

Conversely, at higher temperatures and with longer reaction times, the system can reach thermodynamic equilibrium. Under these conditions of thermodynamic control, the product distribution reflects the relative stabilities of the possible isomers. The most thermodynamically stable product, which is not necessarily the one that forms the fastest, will predominate. Generally, para-substituted phenols are thermodynamically more stable than their ortho counterparts due to reduced steric hindrance. In the synthesis of di-substituted phenols, the thermodynamically favored product is often the one that minimizes steric strain between the alkyl groups and the hydroxyl group.

The choice of catalyst also plays a crucial role in directing the selectivity of phenol alkylation. Lewis acids, such as aluminum chloride (AlCl₃), and Brønsted acids are commonly employed. The nature and strength of the acid catalyst can influence the energy landscape of the reaction, thereby affecting the kinetic and thermodynamic profiles. For instance, a dual catalytic system of zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been shown to favor site-selective ortho-alkylation of phenols with secondary alcohols, suggesting a kinetic origin for the observed selectivity. researchgate.net

Computational studies, such as those using density functional theory (DFT), provide valuable insights into the reaction mechanisms and energy profiles of phenol alkylation. These studies can elucidate the structures of transition states and intermediates, helping to explain the observed product distributions under different conditions. For example, theoretical calculations have explored the energetics of O-alkylation versus C-alkylation and the subsequent intramolecular rearrangements that can lead to the final product distribution. researchgate.net

The alkylation of phenol with tert-butanol (B103910) serves as an illustrative example of these principles, for which kinetic and thermodynamic data have been determined. While not identical to the synthesis of 2-sec-Butyl-6-isopropylphenol, the underlying concepts are transferable. The following tables present kinetic and thermodynamic parameters for the alkylation of phenol with tert-butyl alcohol, catalyzed by an ionic liquid, which can be considered analogous to the synthesis of other alkylated phenols.

Table 1: Kinetic Parameters for the Alkylation of Phenol with tert-Butyl Alcohol at Various Temperatures

| Temperature (K) | Rate Constant (k) [L/(mol·min)] | R² |

| 323 | 0.00662 | 0.9477 |

| 328 | 0.00700 | 0.9728 |

| 333 | 0.00965 | 0.9709 |

| 338 | 0.02255 | 0.9838 |

| 343 | 0.05282 | 0.9745 |

Data derived from a study on the alkylation of phenol with tert-butyl alcohol using an ionic liquid catalyst. nih.gov

From this data, an activation energy (Ea) of 97.46 kJ/mol was calculated, which is a critical parameter for understanding the temperature dependence of the reaction rate. researchgate.net

Table 2: Thermodynamic Parameters for the Alkylation of Phenol with tert-Butyl Alcohol

| Parameter | Value |

| Activation Energy (Ea) | 97.46 kJ/mol |

| Enthalpy of Activation (ΔH) | 94.75 kJ/mol |

| Entropy of Activation (ΔS) | 37.89 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG*) | 82.71 kJ/mol |

Data derived from a study on the alkylation of phenol with tert-butyl alcohol using an ionic liquid catalyst. nih.gov

In the specific synthesis of 2-sec-Butyl-6-isopropylphenol, achieving the desired 2,6-disubstitution pattern requires careful control of reaction conditions to favor ortho-alkylation for both the sec-butyl and isopropyl groups while minimizing the formation of the thermodynamically more stable para-isomers and other side products. This often involves the use of specific catalysts and operating at temperatures that favor kinetic control.

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Characterization of 2-sec-Butyl-6-isopropylphenol

Quantum chemical methods are instrumental in characterizing the fundamental properties of 2-sec-Butyl-6-isopropylphenol at the molecular level. These calculations can predict its geometry, electronic distribution, and energetic properties with a high degree of accuracy, offering a detailed picture of its chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. karazin.ua DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of phenolic compounds. nih.gov For sterically hindered phenols like 2-sec-Butyl-6-isopropylphenol, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can accurately predict molecular structures and the energies of different conformers. karazin.uanih.gov This approach allows for a detailed analysis of how the bulky sec-butyl and isopropyl groups influence the geometry of the phenol (B47542) ring and the hydroxyl group, which is critical for its antioxidant activity.

The electronic structure of 2-sec-Butyl-6-isopropylphenol can be described using Molecular Orbital Theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate an electron, a key step in many antioxidant mechanisms. A higher HOMO energy suggests a greater electron-donating ability. Conversely, the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net For phenolic antioxidants, a smaller HOMO-LUMO gap can correlate with higher antioxidant activity.

| Parameter | Significance in Antioxidant Activity |

|---|---|

| HOMO Energy | Indicates the capacity to donate an electron. Higher energy often correlates with better radical scavenging. |

| LUMO Energy | Reflects the ability to accept an electron. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and polarizability, which can be favorable for antioxidant action. |

The presence of bulky and flexible sec-butyl and isopropyl groups at the ortho positions of the phenolic ring introduces significant steric hindrance and results in multiple possible conformations for 2-sec-Butyl-6-isopropylphenol. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

A potential energy landscape (PEL) or potential energy surface (PES) can be computationally generated to map the energy of the molecule as a function of its geometry. This landscape reveals the various stable conformations (local minima) and the energy barriers (transition states) that separate them. For 2-sec-Butyl-6-isopropylphenol, the orientation of the alkyl groups relative to the phenol ring and the hydroxyl group will define different conformers with varying stabilities. The global minimum on the PES represents the most stable conformation of the molecule. Understanding the conformational preferences is crucial, as the geometry of the molecule can influence the accessibility of the hydroxyl group and, consequently, its antioxidant efficacy. rsc.org

Theoretical Studies on Reactivity and Mechanistic Insights for Phenolic Antioxidants

Theoretical calculations are pivotal in understanding the reactivity of phenolic antioxidants and the mechanisms through which they neutralize free radicals. For 2-sec-Butyl-6-isopropylphenol, these studies focus on quantifying its ability to donate a hydrogen atom or an electron.

The primary mechanism by which phenolic antioxidants scavenge free radicals is through hydrogen atom transfer (HAT) from the hydroxyl group. The Bond Dissociation Enthalpy (BDE) of the O-H bond is a key descriptor of this process. It represents the energy required to break the O-H bond homolytically to form a phenoxyl radical and a hydrogen atom. A lower BDE indicates a weaker O-H bond and a greater propensity for the phenol to donate its hydrogen atom, thus signifying higher antioxidant activity. nih.gov DFT calculations are a reliable method for predicting BDE values. unec-jeas.com For 2,6-dialkyl-substituted phenols, the electronic and steric effects of the alkyl groups influence the BDE. Electron-donating alkyl groups tend to lower the BDE by stabilizing the resulting phenoxyl radical.

Another important parameter is the Ionization Potential (IP), which is the energy required to remove an electron from the molecule. The IP is related to the Single Electron Transfer (SET) mechanism of antioxidant action. A lower IP suggests that the molecule can more readily donate an electron to a free radical.

| Parameter | Antioxidant Mechanism | Implication for 2-sec-Butyl-6-isopropylphenol |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | A lower BDE of the O-H bond suggests a higher efficiency in scavenging free radicals via HAT. |

| Ionization Potential (IP) | Single Electron Transfer (SET) | A lower IP indicates a greater ease of donating an electron to a radical species. |

The Hydrogen Atom Transfer (HAT) mechanism is considered a primary pathway for the radical scavenging activity of phenolic antioxidants. nih.govrsc.org In this process, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

Computational studies can model the reaction pathway of the HAT process, including the transition state, to determine the activation energy. nih.govrsc.org A lower activation energy for the hydrogen abstraction by a free radical corresponds to a faster reaction rate and, therefore, more effective antioxidant action. The stability of the resulting phenoxyl radical is a critical factor influencing the HAT mechanism. For 2-sec-Butyl-6-isopropylphenol, the bulky ortho alkyl groups provide steric shielding to the oxygen atom of the phenoxyl radical, which enhances its stability and prevents it from participating in further undesirable reactions. Furthermore, the electron-donating nature of the alkyl groups helps to delocalize the unpaired electron on the radical, further contributing to its stability. Some studies suggest that for certain phenolic antioxidants, the reaction may proceed via a proton-coupled electron transfer (PCET) mechanism, which is kinetically and thermodynamically similar to a direct HAT. nih.govrsc.org

Analysis of Single Electron Transfer-Proton Transfer (SET-PT) Pathways

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process that describes the antioxidant action of phenolic compounds. In the first step, the phenol donates an electron to a free radical, forming a radical cation. This is followed by the transfer of a proton to a surrounding solvent or acceptor molecule. The thermodynamic feasibility of this pathway is largely governed by the ionization potential (IP) of the antioxidant. A lower ionization potential facilitates the initial electron transfer step.

Electron Transfer: ArOH + R• → ArOH•+ + R-

Proton Transfer: ArOH•+ → ArO• + H+

For sterically hindered phenols like 2-sec-butyl-6-isopropylphenol, the bulky alkyl groups at the ortho positions influence the electronic environment of the hydroxyl group and the stability of the resulting radical cation. Computational studies on related 2,6-dialkylphenols indicate that the SET-PT mechanism is generally less favored in polar solvents compared to the SPLET pathway. nih.gov This is because the ionization potential is often a high-energy barrier to overcome. unibo.it

Table 1: Key Thermodynamic Parameters in SET-PT Analysis

| Parameter | Description | Relevance to 2-sec-Butyl-6-isopropylphenol |

| Ionization Potential (IP) | The energy required to remove an electron from the phenol. | A key determinant for the initial electron transfer step. Bulky alkyl groups can modulate this value. |

| Proton Dissociation Enthalpy (PDE) | The enthalpy change associated with the deprotonation of the radical cation. | Influences the second step of the SET-PT mechanism. |

Note: The table is generated based on general principles of the SET-PT mechanism for phenolic antioxidants.

Computational Examination of Sequential Proton-Loss Electron-Transfer (SPLET)

The Sequential Proton-Loss Electron-Transfer (SPLET) mechanism is another crucial pathway for the antioxidant activity of phenols, particularly in polar solvents. This mechanism involves the deprotonation of the phenol to form a phenoxide anion, followed by the transfer of an electron from the anion to the free radical.

The steps of the SPLET mechanism are as follows:

Proton Loss: ArOH ⇌ ArO- + H+

Electron Transfer: ArO- + R• → ArO• + R-

The first step of this pathway is governed by the proton affinity (PA) of the phenoxide anion, or the acidity of the phenol. In polar, protic solvents, the deprotonation is facilitated, making the SPLET mechanism more likely. plos.org The subsequent electron transfer from the phenoxide anion is generally a rapid process, characterized by the electron transfer enthalpy (ETE). For 2,6-disubstituted phenols, the stability of the resulting phenoxyl radical is a critical factor. plos.org Computational studies on similar compounds suggest that the SPLET mechanism is often the most favorable pathway in aqueous and alcoholic solutions. nih.gov

Table 2: Key Thermodynamic Parameters in SPLET Analysis

| Parameter | Description | Relevance to 2-sec-Butyl-6-isopropylphenol |

| Proton Affinity (PA) | The negative of the enthalpy change for the protonation of the phenoxide anion. | A lower PA value indicates easier deprotonation, favoring the first step of SPLET. |

| Electron Transfer Enthalpy (ETE) | The enthalpy change for the electron transfer from the phenoxide anion to the free radical. | A lower ETE indicates a more favorable electron transfer in the second step. |

Note: This table is based on the general principles of the SPLET mechanism for phenolic antioxidants.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Phenols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For substituted phenols, QSAR models are developed to predict their antioxidant capacity based on various molecular descriptors. researchgate.net While specific QSAR models that include 2-sec-butyl-6-isopropylphenol are not readily found in the literature, the principles of such models can be discussed.

A QSAR model for the antioxidant activity of substituted phenols would typically involve the following steps:

Data Set Collection: A series of substituted phenols with experimentally determined antioxidant activities (e.g., from DPPH or ABTS assays) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net

Model Development and Validation: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to the antioxidant activity. The model's predictive power is then rigorously validated. mdpi.com

For a compound like 2-sec-butyl-6-isopropylphenol, several descriptors would be particularly relevant in a QSAR model for antioxidant activity.

Table 3: Important Molecular Descriptors for QSAR Modeling of Phenolic Antioxidants

| Descriptor Class | Example Descriptors | Relevance to 2-sec-Butyl-6-isopropylphenol |

| Constitutional | Molecular Weight, Number of alkyl groups | Basic structural information. |

| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the sec-butyl and isopropyl groups. |

| Quantum-Chemical | HOMO/LUMO energies, Bond Dissociation Enthalpy (BDE), Ionization Potential (IP) | These descriptors are directly related to the radical scavenging mechanisms (HAT, SET-PT, SPLET). researchgate.net |

| Steric | Steric Parameters (e.g., Taft's Es) | Quantify the steric hindrance around the hydroxyl group caused by the ortho substituents. |

Note: This table outlines general descriptor classes and their relevance in the context of QSAR for phenolic antioxidants.

The development of robust QSAR models allows for the rapid screening of new phenolic compounds for their potential antioxidant activity, guiding the synthesis of more effective antioxidants. nih.gov

Advanced Analytical Characterization Techniques

Chromatographic Methodologies for 2-sec-Butyl-6-isopropylphenol and Its Derivatives

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of chemical compounds. For a substituted phenol (B47542) like 2-sec-Butyl-6-isopropylphenol, a range of chromatographic techniques can be applied, each with its own advantages depending on the sample matrix and the analytical goals.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its versatility and high resolution. It is particularly well-suited for non-volatile or thermally labile compounds, which can be challenging to analyze by other methods.

In a study on the degradation of the related compound 2-sec-butylphenol (B1202637), HPLC was utilized to determine the concentration of the alkylphenol. nih.gov The analysis was performed using a Shimadzu HPLC system equipped with an SPD-10AV UV-vis detector and a Shim-pack VP-ODS column (4.5 × 150 mm, 5 µm particle size). nih.gov The mobile phase consisted of an 8:2 (v/v) mixture of acetonitrile (B52724) and water, with detection at a wavelength of 277 nm. nih.gov This demonstrates a typical setup for the HPLC analysis of alkylated phenols.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the separation of phenolic compounds. mdpi.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of analytes is primarily based on their hydrophobicity; more nonpolar compounds are retained longer on the column.

For compounds like 2-sec-Butyl-6-isopropylphenol, C18 (octadecylsilane) columns are frequently employed. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. mdpi.com A challenge in the isocratic RP-HPLC analysis of 2-sec-butylphenol has been reported, where the compound eluted slowly and produced broadened peaks when using an acetonitrile:water (70:30) mobile phase on a C18 column. researchgate.net This suggests that for effective separation and good peak shape of 2-sec-Butyl-6-isopropylphenol, optimization of the mobile phase composition and potentially the use of a gradient elution may be necessary. The use of a stronger solvent like isopropanol (B130326) has been suggested to improve elution. researchgate.net

Typical RP-HPLC Parameters for Alkylated Phenol Analysis

| Parameter | Setting |

|---|---|

| Column | C18, Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |

| Detection | UV-Vis (typically around 270-280 nm) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 35 °C) |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, higher resolution, and improved sensitivity. The enhanced resolution of UHPLC is particularly advantageous for the separation of structurally similar isomers, a common challenge in the analysis of substituted phenols. bujnochem.com

For the separation of positional isomers of phenols, specialized column chemistries can provide enhanced selectivity. Pentafluorophenyl (PFP) stationary phases, for example, offer different selectivity compared to traditional C18 phases and can be effective in resolving closely related aromatic compounds. bujnochem.comwelch-us.com The combination of a UHPLC system with a selective column chemistry, such as a Phenyl-Hexyl phase, can provide superior separation of polar compounds. sigmaaldrich.com

Comparison of HPLC and UHPLC for Phenolic Isomer Analysis

| Feature | HPLC | UHPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. chula.ac.th For phenolic compounds, derivatization is often employed to increase their volatility and thermal stability, as well as to improve their chromatographic behavior. nih.gov

In the analysis of metabolites from 2-sec-butylphenol degradation, Gas Chromatography-Mass Spectrometry (GC-MS) was used for identification. nih.gov For the analysis of underivatized phenols, a variety of capillary columns can be used. Polysiloxane-based stationary phases are common, with their polarity tailored to the specific separation needs. libretexts.org For instance, a nonpolar phase like 100% dimethylpolysiloxane can be a good starting point, with elution order generally following the boiling points of the analytes. libretexts.org For more polar compounds, stationary phases with phenyl or cyanopropyl functional groups can provide better selectivity. libretexts.org

Common GC Stationary Phases for Phenol Analysis

| Stationary Phase | Polarity | Typical Application |

|---|---|---|

| 100% Dimethylpolysiloxane | Nonpolar | General purpose, separation by boiling point |

| 5% Phenyl-95% Dimethylpolysiloxane | Low polarity | Aromatic compounds |

| 50% Phenyl-50% Dimethylpolysiloxane | Medium polarity | Increased selectivity for polar analytes |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com For phenolic compounds, which are typically weak acids, CE analysis is performed at a high pH to ensure they are in their anionic form. nih.gov This technique offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. mdpi.com

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for the analysis of small molecules like phenols. nih.gov The separation is influenced by the charge-to-size ratio of the analytes. nih.gov The use of surfactants in the running buffer, a technique known as Micellar Electrokinetic Chromatography (MEKC), can be employed to separate neutral and charged compounds and can improve the separation of phenolic mixtures. The addition of alkyl sulfates to the running buffer in microchip CE has been shown to decrease migration times and improve the electrochemical response for phenolic compounds. nih.gov

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix. wikipedia.org Instead, it relies on the partitioning of analytes between two immiscible liquid phases. One phase acts as the stationary phase, which is retained in the column by centrifugal force, while the other mobile phase is pumped through it. wikipedia.org This technique is particularly useful for the preparative-scale separation and purification of natural products, including phenolic compounds. nih.govresearchgate.net

The main advantage of CCC is the elimination of irreversible adsorption onto a solid support, leading to high sample recovery. nih.gov The choice of the two-phase solvent system is critical for a successful separation and is typically guided by the partition coefficients of the target compounds. wikipedia.org High-performance counter-current chromatography (HPCCC) is a modern iteration of this technique that offers higher resolution and faster separations. nih.gov

Advanced Sample Preparation: Solid-Phase Extraction (SPE) and Microextraction Techniques

Effective sample preparation is a critical prerequisite for the accurate analysis of 2-sec-Butyl-6-isopropylphenol, serving to isolate the analyte from interfering matrix components, enhance its concentration, and ensure compatibility with the analytical instrument. Solid-Phase Extraction (SPE) and various microextraction techniques are powerful tools for achieving these objectives, offering significant advantages over traditional liquid-liquid extraction (LLE) by reducing solvent consumption, minimizing sample handling, and improving extraction efficiency.

Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of phenolic compounds from diverse sample matrices, including environmental and biological samples. The methodology is based on the partitioning of analytes between a liquid sample phase and a solid sorbent. The choice of sorbent is paramount and is dictated by the physicochemical properties of the analyte and the sample matrix. For alkylphenols like 2-sec-Butyl-6-isopropylphenol, which possess moderate polarity, reversed-phase sorbents are commonly employed.

The general SPE procedure involves a multi-step process, as detailed in the table below.

| Step | Description | Typical Reagents for Alkylphenol Analysis |

|---|---|---|

| Sorbent Conditioning | The sorbent is solvated with an organic solvent (e.g., methanol) to activate the bonded functional groups, followed by equilibration with a solution similar to the sample matrix (e.g., deionized water) to ensure optimal analyte retention. | Methanol, Acetonitrile, Deionized Water |

| Sample Loading | The sample, often pre-adjusted for pH to ensure the analyte is in a neutral form, is passed through the SPE cartridge. The analyte partitions from the sample matrix and is retained on the sorbent. | Aqueous sample containing the analyte, potentially acidified. |

| Washing | The sorbent is rinsed with a weak solvent to remove co-adsorbed impurities and matrix interferences that have weaker interactions with the sorbent than the analyte of interest. | Water or a low-percentage organic solvent mixture. |

| Elution | A strong organic solvent is passed through the cartridge to disrupt the analyte-sorbent interactions and elute the purified, concentrated analyte. | Methanol, Acetonitrile, Ethyl Acetate |

Microextraction techniques , such as Solid-Phase Microextraction (SPME), represent a further evolution in sample preparation, characterized by their solvent-free nature and integration of sampling, extraction, and concentration into a single step. In SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly or in the headspace). Analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. This technique is particularly advantageous for volatile and semi-volatile compounds and significantly reduces analysis time and solvent waste.

Spectroscopic Elucidation of 2-sec-Butyl-6-isopropylphenol Structure and Dynamics

Spectroscopic methods are indispensable for the definitive identification and detailed structural characterization of 2-sec-Butyl-6-isopropylphenol. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance spectroscopy reveals the precise arrangement and connectivity of atoms within the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for identifying 2-sec-Butyl-6-isopropylphenol, confirming its molecular weight, and providing structural clues through the analysis of its fragmentation patterns.

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 2-sec-Butyl-6-isopropylphenol. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

Under EI conditions, the 2-sec-Butyl-6-isopropylphenol molecule (C₁₃H₂₀O, molecular weight 192.30 g/mol ) will form a molecular ion (M⁺•) with an m/z of 192. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is highly reproducible and serves as a chemical fingerprint for the molecule.

For substituted alkylphenols, fragmentation is dominated by cleavages at the alkyl side chains. Key fragmentation pathways include:

Benzylic cleavage: The bonds beta to the aromatic ring are prone to breaking. For 2-sec-Butyl-6-isopropylphenol, this would lead to the loss of an ethyl radical (•C₂H₅, 29 Da) from the sec-butyl group, resulting in a prominent ion at m/z 163. The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group would yield an ion at m/z 177.

Alpha cleavage: Cleavage of the entire alkyl group can also occur. The loss of the isopropyl group (•C₃H₇, 43 Da) would generate a fragment at m/z 149, while the loss of the sec-butyl group (•C₄H₉, 57 Da) would result in an ion at m/z 135.

In a study analyzing the biodegradation of the related compound 2-sec-butylphenol, GC-MS was used to identify metabolic products. nih.gov Samples were prepared by acidification and extraction with an ethyl acetate:n-hexane mixture, followed by analysis, sometimes after derivatization with BSTFA to create a more volatile trimethylsilyl (B98337) (TMS) ether. nih.gov This highlights a common strategy to improve the chromatographic behavior of phenolic compounds.

LC-MS/MS is an essential technique for analyzing less volatile or thermally labile compounds and is frequently applied to the analysis of phenols in complex matrices. jasco-global.com The compound is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used. For relatively nonpolar phenols, APCI often provides enhanced sensitivity compared to ESI. labmedica.comresearcher.lifeshimadzu.com

In the tandem mass spectrometry (MS/MS) approach, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 191) is selected and subjected to collision-induced dissociation (CID). This process generates a set of product ions that are characteristic of the precursor's structure. For 2-sec-Butyl-6-isopropylphenol, a common fragmentation in negative ion mode involves the loss of a methyl radical followed by a hydrogen radical, equivalent to the neutral loss of methane (B114726) (CH₄, 16 Da), from one of the branched alkyl groups. acs.org This would result in a transition from m/z 191 to m/z 175. Monitoring such specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM) provides exceptional selectivity and sensitivity for quantification.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of an ion's elemental formula, providing a high degree of confidence in its identification.

For 2-sec-Butyl-6-isopropylphenol, the molecular formula is C₁₃H₂₀O. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be used to experimentally measure the mass of the molecular ion and confirm that it matches the theoretical value, thereby verifying the elemental composition. nih.gov This capability is also crucial for elucidating fragmentation pathways by determining the exact elemental formulas of fragment ions, as demonstrated in studies of related phenolic compounds where HRMS confirmed the composition of key fragments. labmedica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals for each chemically non-equivalent proton in the molecule.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region (approximately 6.7-7.2 ppm).

Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH group would be observed, with a chemical shift that can vary depending on solvent and concentration (typically 4.5-5.5 ppm).

Isopropyl Group: This group would give rise to two signals: a septet (a multiplet with seven lines) around 3.1-3.4 ppm for the single methine (-CH) proton, and a doublet around 1.2-1.3 ppm for the six equivalent methyl (-CH₃) protons.

sec-Butyl Group: This group would produce four distinct signals: a multiplet for the methine (-CH) proton adjacent to the ring (around 2.9-3.2 ppm), a complex multiplet for the two methylene (B1212753) (-CH₂-) protons (around 1.5-1.7 ppm), a triplet for the terminal methyl (-CH₃) group (around 0.8-0.9 ppm), and a doublet for the other methyl (-CH₃) group (around 1.1-1.2 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment.

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (115-155 ppm). The carbon bearing the hydroxyl group (C1) would be the most downfield (deshielded), followed by the substituted carbons (C2 and C6). The remaining three CH carbons (C3, C4, C5) would appear at higher field.

Isopropyl Group: Two signals would be observed: one for the methine carbon (around 26-28 ppm) and one for the two equivalent methyl carbons (around 22-24 ppm).

sec-Butyl Group: Four signals would correspond to the four distinct carbons of this group: the methine carbon (around 33-35 ppm), the methylene carbon (around 29-31 ppm), and the two non-equivalent methyl carbons (in the 10-25 ppm range).

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of 2-sec-Butyl-6-isopropylphenol.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-sec-butyl-6-isopropylphenol is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. orgchemboulder.com

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is typically involved in intermolecular hydrogen bonding. libretexts.orgdocbrown.info

C-H Stretching: Absorptions due to the stretching of C-H bonds in the aromatic ring and the alkyl side chains will appear in the 2850-3100 cm⁻¹ region. orgchemboulder.com

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to characteristic peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretching: The stretching vibration of the C-O bond of the phenol will result in a strong absorption band around 1200 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring can be inferred from the out-of-plane C-H bending vibrations, which typically appear in the 650-900 cm⁻¹ region. orgchemboulder.com

Predicted IR Absorption Bands for 2-sec-Butyl-6-isopropylphenol

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | ~1200 | Strong |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic ring. researchgate.net The presence of alkyl substituents on the benzene ring can cause a slight red shift (bathochromic shift) of these absorption maxima. nih.gov

For 2-sec-butyl-6-isopropylphenol, two main absorption bands are expected:

A primary band (B-band or benzenoid band) around 210-230 nm.

A secondary band (E2-band) with a finer structure around 270-280 nm. docbrown.info

The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Specialized Spectroscopic Methods (e.g., Microwave Spectroscopy, Raman Spectroscopy)

While less commonly employed for routine characterization, specialized spectroscopic techniques can offer further structural insights.

Microwave Spectroscopy: This technique provides highly precise information about the rotational constants of a molecule in the gas phase, from which very accurate molecular geometries can be determined. For a molecule like 2-sec-butyl-6-isopropylphenol, microwave spectroscopy could potentially distinguish between different conformers.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. mdpi.com For 2-sec-butyl-6-isopropylphenol, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations of the alkyl chains, which may be weak or absent in the IR spectrum. The O-H stretching vibration is typically weak in Raman spectra.

Environmental Dynamics and Bioremediation of Alkylphenols

Microbial Degradation Pathways of 2-sec-Butyl-6-isopropylphenol Analogs

The microbial breakdown of alkylphenols is a stepwise process initiated by the transformation of the aromatic ring, followed by cleavage and subsequent metabolism. The specific pathway employed by a microorganism is crucial for the complete mineralization of the contaminant.

The meta-cleavage pathway, also known as extradiol fission, is a common and critical route for the bacterial catabolism of aromatic compounds like alkylphenols. researchgate.netfrontiersin.org In this pathway, the aromatic ring is cleaved adjacent to the two hydroxyl groups of a catechol intermediate. frontiersin.org For alkylphenol analogs, the process begins with hydroxylation of the phenol (B47542) to form a substituted catechol. researchgate.netnih.gov For example, the degradation of 2-sec-butylphenol (B1202637) by Pseudomonas sp. strain MS-1 proceeds through the formation of 3-sec-butylcatechol. nih.govnih.gov This intermediate then undergoes ring fission, catalyzed by a catechol 2,3-dioxygenase, to produce a yellow-colored ring cleavage product, a hallmark of the meta-pathway. frontiersin.orgnih.gov This series of reactions ultimately converts the aromatic structure into aliphatic intermediates that can enter central metabolic cycles like the Krebs cycle. frontiersin.orgresearchgate.net Studies on various bacteria, including Rhodococcus and Pseudomonas species, have confirmed that 4-alkylphenols and other substituted phenols are catabolized almost exclusively via meta-cleavage, whereas unsubstituted phenol may be subject to ortho-cleavage. researchgate.neteltislab.com

A diverse range of microorganisms capable of degrading alkylphenols has been isolated from contaminated environments, with species of the genus Pseudomonas being particularly prominent. researchgate.netresearchgate.net These bacteria exhibit remarkable metabolic plasticity, enabling them to utilize various complex organic pollutants as their sole source of carbon. researchgate.net

Several Pseudomonas strains have been identified and characterized for their ability to degrade specific alkylphenol analogs:

Pseudomonas sp. strain MS-1: Isolated from freshwater sediment, this strain can utilize 2-sec-butylphenol as its sole carbon and energy source, completely degrading 1.5 mM of the compound within 30 hours. nih.govnih.gov Its degradation capability is highly dependent on the ortho position of the alkyl group. nih.govnih.gov

Pseudomonas putida MT4: This bacterium is noted for degrading butylphenols and possesses a gene cluster that codes for the necessary enzymes for a meta-cleavage pathway. nih.gov It shows broad substrate specificity for alkylphenols with medium-length alkyl chains (C3-C7). nih.gov

Pseudomonas aeruginosa san ai: This strain has demonstrated the ability to degrade ortho-disubstituted alkylphenols, such as 2,6-di-tert-butylphenol. researchgate.net

Pseudomonas sp. strain TR01: Isolated from activated sludge, this strain can degrade the ethylene (B1197577) oxide chain of nonylphenol ethoxylates. nih.govasm.org

The table below summarizes the degradation capabilities of selected Pseudomonas species for various alkylphenols.

| Strain | Substrate(s) | Key Findings | Reference(s) |

| Pseudomonas sp. MS-1 | 2-sec-butylphenol, 2-isopropylphenol, 2-tert-butylphenol | Completely degraded 1.5 mM 2-sec-butylphenol in 30 hours via a meta-cleavage pathway. | nih.gov, nih.gov |

| Pseudomonas putida MT4 | Butylphenols, 4-n-Alkylphenols (up to C7) | Possesses a gene cluster (bup) for alkylphenol degradation, including a multicomponent phenol hydroxylase. | nih.gov |

| Pseudomonas aeruginosa san ai | 2,6-di-tert-butylphenol | Degraded 85% of an initial 100 mg/L concentration in 7 days. | researchgate.net |

| Pseudomonas sp. TR01 | Nonylphenol ethoxylates | Exclusively degrades the ethylene oxide (EO) chain of the surfactant. | nih.gov, asm.org |

Enzymatic Mechanisms of Alkylphenol Biodegradation

The biodegradation of alkylphenols is orchestrated by a series of specific enzymes that catalyze the hydroxylation of the aromatic ring, the subsequent ring cleavage, and the processing of the resulting intermediates.

The initial and often rate-limiting step in the aerobic degradation of phenolic compounds is the activation of the aromatic ring through hydroxylation. researchgate.net This reaction is catalyzed by phenol hydroxylases , which are typically multicomponent monooxygenases. researchgate.netnih.govmdpi.com These enzymes introduce a hydroxyl group onto the phenol ring, converting the alkylphenol into an alkylcatechol. nih.govnih.gov For instance, the bupA1A2A3A4A5A6 genes in Pseudomonas putida MT4 encode a multicomponent phenol hydroxylase that oxidizes alkylphenols into their corresponding alkylcatechols. nih.gov

Following hydroxylation, the aromatic ring of the alkylcatechol is cleaved by dioxygenase enzymes. The type of dioxygenase determines the subsequent metabolic route:

Catechol 2,3-dioxygenases (Extradiol Dioxygenases): These enzymes are characteristic of the meta-cleavage pathway. frontiersin.orgnih.gov They cleave the bond adjacent to the two hydroxyl groups, resulting in the formation of a 2-hydroxy-muconic semialdehyde derivative. researchgate.net The gene bupB in P. putida MT4 encodes a catechol 2,3-dioxygenase that acts on alkylcatechols with alkyl chains up to C9. nih.gov

Catechol 1,2-dioxygenases (Intradiol Dioxygenases): These enzymes define the ortho-cleavage pathway by cleaving the bond between the two hydroxyl groups. frontiersin.orgnih.gov While common for phenol, this pathway is less so for substituted alkylphenols in many bacteria. researchgate.neteltislab.com

The analysis of metabolic intermediates is crucial for elucidating the specific degradation pathway. Gas chromatography-mass spectrometry (GC/MS) is a key technique used to identify these transient compounds. nih.govresearchgate.net

In the meta-cleavage pathway of 2-sec-butylphenol by Pseudomonas sp. strain MS-1, several key metabolites have been identified:

3-sec-Butylcatechol: The initial product of hydroxylation of 2-sec-butylphenol. nih.govnih.gov

2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid: The yellow-colored product resulting from the meta-cleavage of the 3-sec-butylcatechol ring. nih.govnih.gov

2-Methylbutyric acid: A downstream product formed after further enzymatic hydrolysis and oxidation of the ring-fission product. nih.govnih.gov

These intermediates confirm that the degradation proceeds via hydroxylation followed by extradiol ring cleavage, ultimately breaking down the complex aromatic structure into simpler aliphatic acids that can be assimilated by the bacterium. nih.gov

Bioremediation Strategies for Environmental Contamination by Substituted Phenols

Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from contaminated soil and water. nih.gov For environments contaminated with substituted phenols, strategies are designed to enhance the activity of degrading microbes.

In Situ Bioremediation: This approach involves treating the contaminated material at its original location. nih.gov

Natural Attenuation: Relies on the intrinsic capabilities of the native microbial populations to degrade contaminants without human intervention. nih.gov This is often a slow process.

Biostimulation: Involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to stimulate the growth and activity of indigenous degrading microorganisms.

Bioaugmentation: The introduction of specific, highly efficient microbial strains or consortia to a contaminated site to supplement the native population and accelerate degradation. nih.gov Strains like Pseudomonas sp. MS-1, with their proven ability to degrade specific alkylphenols, are potential candidates for bioaugmentation.

Ex Situ Bioremediation: This requires the excavation or pumping of contaminated soil or water for treatment elsewhere. nih.gov

Biopiles: Contaminated soil is excavated and piled, and aeration and nutrient addition are managed to enhance microbial activity. nih.gov

Bioreactors: Contaminated water or soil slurries are treated in controlled environments where conditions like pH, temperature, and nutrient levels can be optimized for maximal degradation efficiency. nih.gov

Enzymatic Bioremediation: Involves the use of isolated enzymes rather than whole microbial cells. mdpi.com While this can offer high specificity, the practical application of free enzymes is often limited by their instability. Immobilizing enzymes on solid supports like clay minerals can enhance their stability and reusability, offering a promising technology for treating industrial effluents containing phenols. mdpi.com

The selection of a bioremediation strategy depends on the type and concentration of the pollutant, the characteristics of the contaminated site, and cost-effectiveness.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the bioremediation of the chemical compound 2-sec-Butyl-6-isopropylphenol to generate a detailed article according to the requested outline.

Extensive searches for environmental dynamics, biostimulation, bioaugmentation, and microbial engineering studies focusing specifically on 2-sec-Butyl-6-isopropylphenol did not yield dedicated research findings. The scientific community's efforts in the bioremediation of alkylphenols have predominantly concentrated on compounds with a higher production volume or more established environmental impact, such as nonylphenol, octylphenol, and other isomers like 2-sec-butylphenol and various tert-butylphenols.

While general principles of alkylphenol biodegradation by microorganisms exist, applying these to 2-sec-Butyl-6-isopropylphenol without specific experimental data would be speculative and would not meet the required standards of scientific accuracy. Research on related compounds, such as the degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1, demonstrates that bacteria can metabolize alkylphenols, but the specific degradation pathways, microbial species involved, and efficiency can vary significantly based on the precise molecular structure (e.g., the type, size, and position of the alkyl groups on the phenol ring).

Therefore, detailed, data-driven content for the sections "5.3.1. Biostimulation and Bioaugmentation Approaches in Contaminated Systems" and "5.3.2. Engineering Microbial Systems for Enhanced Alkylphenol Degradation" specifically for 2-sec-Butyl-6-isopropylphenol cannot be provided at this time. Further empirical research is needed to elucidate the environmental behavior and potential bioremediation strategies for this particular compound.

Q & A

Q. What statistical approaches are optimal for analyzing dose-dependent effects of 2-sec-Butyl-6-isopropylphenol?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points without biasing results.

- Power Analysis : Pre-determine sample sizes to ensure sufficient statistical power (α=0.05, β=0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.